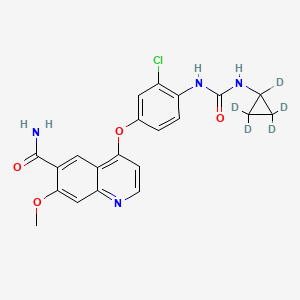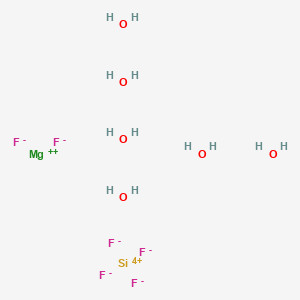
Silicon(4+) magnesium(2+) hexahydrate hexafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium hexafluorosilicate hexahydrate is an inorganic compound with the chemical formula MgSiF6·6H2O. It is a white crystalline solid that is moderately soluble in water. This compound is primarily used in various industrial applications, including as a wood preservative, in water fluoridation, and in the production of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid (H2SiF6) with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2). The reaction is carried out in an aqueous medium, and the product is crystallized out of the solution. The reaction can be represented as follows:
H2SiF6+MgO+6H2O→MgSiF6⋅6H2O
The optimal conditions for the synthesis include maintaining a specific concentration of hexafluorosilicic acid and magnesium oxide, controlling the temperature, and ensuring proper stirring of the solution .
Industrial Production Methods
In industrial settings, magnesium hexafluorosilicate hexahydrate is produced by neutralizing hexafluorosilicic acid with a suspension of magnesite (MgCO3) or magnesium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the final product. The process parameters, such as reagent concentrations, temperature, and stirring intensity, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal salts to form corresponding metal hexafluorosilicates. For example, it reacts with calcium chloride (CaCl2) to form calcium hexafluorosilicate (CaSiF6) and magnesium chloride (MgCl2):
MgSiF6⋅6H2O+CaCl2→CaSiF6+MgCl2+6H2O
Common Reagents and Conditions
Common reagents used in reactions with magnesium hexafluorosilicate hexahydrate include metal chlorides, hydroxides, and carbonates. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving magnesium hexafluorosilicate hexahydrate are other metal hexafluorosilicates and magnesium salts. These products have various applications in different industries .
Aplicaciones Científicas De Investigación
Magnesium hexafluorosilicate hexahydrate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of magnesium hexafluorosilicate hexahydrate primarily involves the release of fluoride ions (F-) in aqueous solutions. These fluoride ions interact with biological tissues, particularly in dental applications, to strengthen tooth enamel and prevent decay. The compound’s effectiveness is attributed to its ability to provide a sustained release of fluoride ions .
Comparación Con Compuestos Similares
Similar Compounds
Calcium hexafluorosilicate (CaSiF6): Similar in structure and applications, but with calcium as the central metal ion.
Zinc hexafluorosilicate (ZnSiF6): Used in similar applications but with zinc as the central metal ion.
Sodium hexafluorosilicate (Na2SiF6): Commonly used in water fluoridation and as a preservative.
Uniqueness
Magnesium hexafluorosilicate hexahydrate is unique due to its specific chemical properties, such as its solubility and stability in water. These properties make it particularly suitable for applications in water fluoridation and as a wood preservative. Additionally, its ability to release fluoride ions in a controlled manner makes it valuable in dental care products .
Propiedades
Número CAS |
1310-00-5 |
|---|---|
Fórmula molecular |
F6H12MgO6Si |
Peso molecular |
274.47 g/mol |
Nombre IUPAC |
magnesium;silicon(4+);hexafluoride;hexahydrate |
InChI |
InChI=1S/6FH.Mg.6H2O.Si/h6*1H;;6*1H2;/q;;;;;;+2;;;;;;;+4/p-6 |
Clave InChI |
QNZBQSBPLQILSY-UHFFFAOYSA-H |
SMILES canónico |
O.O.O.O.O.O.[F-].[F-].[F-].[F-].[F-].[F-].[Mg+2].[Si+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
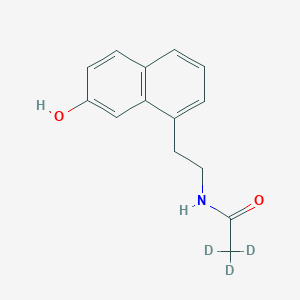
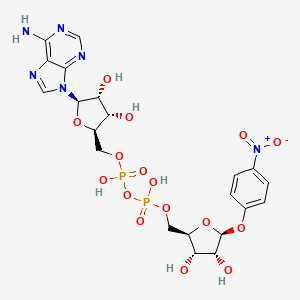
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
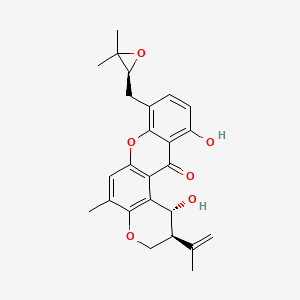
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
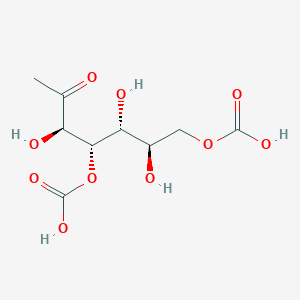
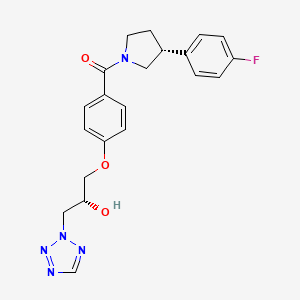
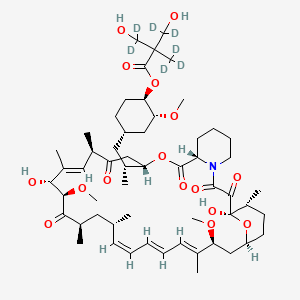
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
